

5-Bromo-1-isopropylbenzoimidazole: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Bromo-1-isopropylbenzoimidazole
Cat. No.:	B177330

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and structural features of **5-Bromo-1-isopropylbenzoimidazole**. Due to the limited availability of published data on this specific compound, this document also includes information on closely related analogues to provide a comparative context for its synthesis and spectral characteristics. All quantitative data is summarized in structured tables, and a plausible synthetic pathway is outlined with a corresponding workflow diagram.

Chemical Properties and Structure

5-Bromo-1-isopropylbenzoimidazole, with the molecular formula $C_{10}H_{11}BrN_2$, is a halogenated derivative of N-isopropylated benzimidazole. The presence of the bromine atom and the isopropyl group at the 1-position of the benzimidazole core are expected to significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry and drug discovery. The benzimidazole scaffold itself is a well-established pharmacophore found in a variety of biologically active compounds.

[1][2]

Physicochemical Properties

A summary of the available and predicted physicochemical properties of **5-Bromo-1-isopropylbenzoimidazole** is presented in Table 1. It is important to note that some of these values are predicted and have not been experimentally verified. The compound is described as a gray to brown liquid.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ BrN ₂	---
Molecular Weight	239.11 g/mol	---
Appearance	Gray to brown liquid	Supplier Data
Boiling Point (Predicted)	323.6 ± 34.0 °C	---
Density (Predicted)	1.46 ± 0.1 g/cm ³	---
pKa (Predicted)	4.76 ± 0.10	---
Melting Point	Data not available	---
Solubility	Data not available	---

Structural Information

The structural details of **5-Bromo-1-isopropylbenzoimidazole** are provided in Table 2. The SMILES string and IUPAC name define the precise connectivity and stereochemistry of the molecule.

Identifier	Value
IUPAC Name	5-bromo-1-(propan-2-yl)-1H-benzo[d]imidazole
SMILES String	CC(C)N1C=NC2=C1C=CC(Br)=C2
InChI Key	MVNOCKJHUYTFKL-UHFFFAOYSA-N

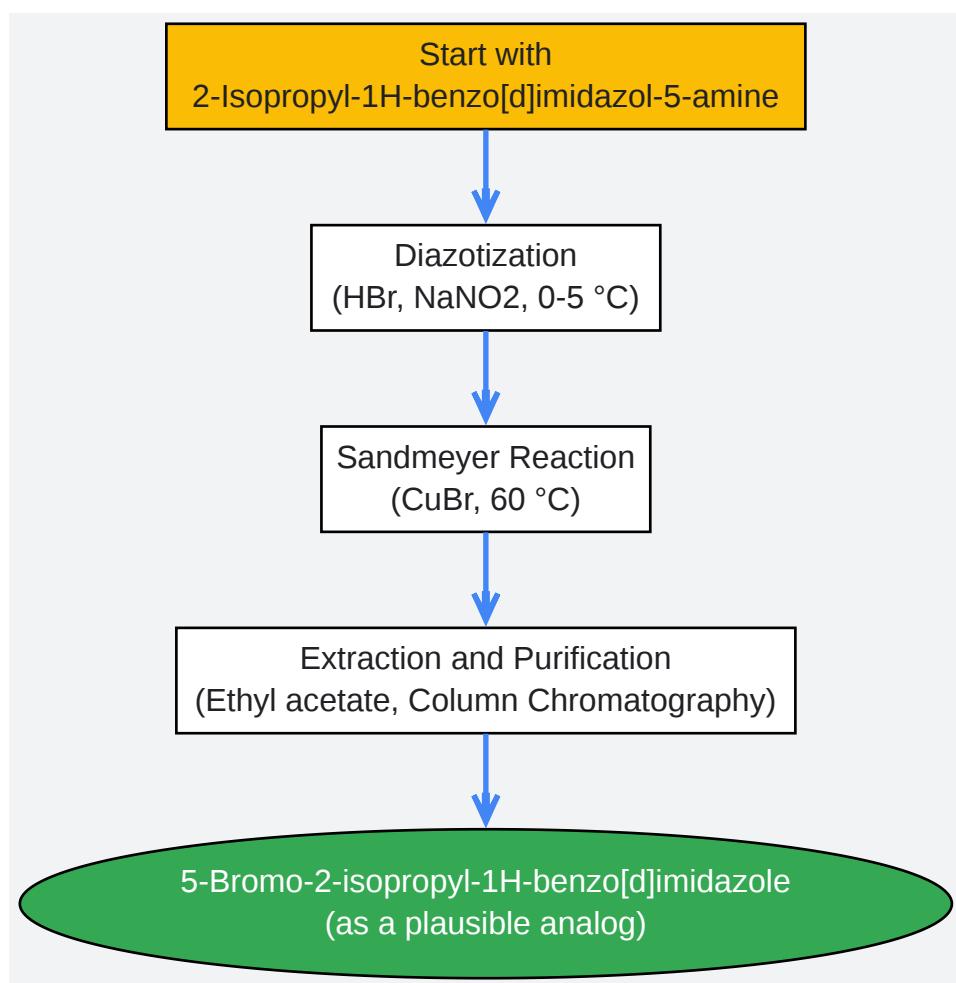

The chemical structure of **5-Bromo-1-isopropylbenzoimidazole** is visualized in the following diagram:

Figure 1: Chemical structure of **5-Bromo-1-isopropylbenzoimidazole**.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **5-Bromo-1-isopropylbenzimidazole** is not readily available in the published literature. However, a plausible synthetic route can be adapted from methodologies reported for the synthesis of isomeric and related benzimidazole derivatives. One such approach involves the N-isopropylation of 5-bromobenzimidazole. A more elaborated potential synthesis, based on the preparation of the isomeric 5-Bromo-2-isopropyl-1H-benzo[d]imidazole, would involve a Sandmeyer-type reaction from an amino precursor.[3]

A generalized workflow for a potential synthesis is outlined below:

[Click to download full resolution via product page](#)

Figure 2: Plausible synthetic workflow for a bromo-isopropyl-benzimidazole.

Note: This proposed workflow is for a closely related isomer and would need to be adapted and optimized for the synthesis of **5-Bromo-1-isopropylbenzoimidazole**. The starting material would need to be 1-isopropyl-1H-benzo[d]imidazol-5-amine.

Spectral Data Analysis (Comparative)

No specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **5-Bromo-1-isopropylbenzoimidazole** has been found in the reviewed literature. However, the expected spectral characteristics can be inferred from data available for analogous compounds.

- ¹H NMR: The proton NMR spectrum of a related compound, 5-bromo-2-phenyl-1H-benzimidazole, shows characteristic signals for the aromatic protons.[4] For **5-Bromo-1-isopropylbenzoimidazole**, one would expect to see signals corresponding to the isopropyl group (a septet and a doublet) and distinct signals for the three protons on the benzimidazole core.
- IR Spectroscopy: The infrared spectrum of benzimidazoles typically shows characteristic bands for N-H stretching (for unsubstituted benzimidazoles), C=N stretching, and aromatic C-H and C=C stretching.[4][5] For the target molecule, the N-H stretching band would be absent. Key absorptions would be expected in the regions of 1620-1580 cm⁻¹ (C=N stretching) and 3100-3000 cm⁻¹ (aromatic C-H stretching).

Signaling Pathways and Biological Activity

There is no specific information available in the scientific literature regarding the involvement of **5-Bromo-1-isopropylbenzoimidazole** in any signaling pathways or its specific biological activities. However, the benzimidazole scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[1][6][7][8] The introduction of a bromine atom and an isopropyl group could modulate these activities, making this compound a candidate for further biological evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective | Bentham Science [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Bromo-1-isopropylbenzimidazole: A Technical Overview of its Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177330#5-bromo-1-isopropylbenzimidazole-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com